Specific Scientific Field: Organic chemistry
Summary of the Application:(1R,2R)-cyclohexane-1,2-dicarboxylic acid: serves as an essential intermediate in organic chemical synthesis. Researchers use it to construct more complex molecules through various reactions. Its chiral nature makes it particularly valuable for creating enantiomerically pure compounds.
Experimental Procedures: The synthesis of (1R,2R)-cyclohexane-1,2-dicarboxylic acid involves several steps:
Resolution: Start with a racemic mixture of . This compound can be resolved into its enantiomers using a chiral reagent such as .
Isolation: Separate the desired enantiomer, either or , in good isomeric purity.
Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques (e.g., NMR, IR, and mass spectrometry).
Results and Outcomes: Researchers obtain enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid, which can subsequently be used as a building block for more complex molecules. This compound finds applications in drug synthesis, natural product chemistry, and materials science .
Specific Scientific Field: Biochemistry and metabolism
Summary of the Application: Experimental Procedures:Production: The compound can be synthesized or extracted from natural sources.
Characterization: Confirm its identity using spectroscopic methods (e.g., NMR, IR).
Functional Studies: Investigate its role in cellular metabolism and energy production.
Trans-1,2-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid characterized by two carboxyl groups (-COOH) attached to a cyclohexane ring in a trans configuration. This structural arrangement contributes to its unique physical and chemical properties, including its melting point of approximately 228-230 °C and a boiling point around 262.49 °C . The compound is also known by other names such as trans-Hexahydrophthalic acid and has a CAS number of 2305-32-0 .
These reactions highlight the versatility of trans-1,2-Cyclohexanedicarboxylic acid in organic synthesis and industrial applications.
Trans-1,2-Cyclohexanedicarboxylic acid can be synthesized through several methods:
These methods provide a variety of pathways for synthesizing trans-1,2-Cyclohexanedicarboxylic acid in laboratory settings.
Trans-1,2-Cyclohexanedicarboxylic acid finds applications across various fields:
These applications underscore the compound's significance in both industrial and research contexts.
Trans-1,2-Cyclohexanedicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Maleic Acid | C4H4O4 | Cis configuration; used in polymer production |
Fumaric Acid | C4H4O4 | Trans configuration; important in metabolic pathways |
Phthalic Acid | C8H6O4 | Aromatic structure; widely used in plasticizers |
Hexahydrophthalic Acid | C8H12O3 | Saturated derivative; used in resins and coatings |
Trans-1,2-Cyclohexanedicarboxylic acid is unique due to its saturated cyclohexane structure and the specific arrangement of its carboxyl groups, distinguishing it from both aromatic and unsaturated dicarboxylic acids. This structural feature contributes to its distinct reactivity and utility in various chemical applications.
The synthesis of t-CHDA frequently employs cis-hexahydrophthalic anhydride (cis-HHPA) as a starting material. The conventional synthetic approach involves the acid-catalyzed hydrolysis of cis-HHPA followed by isomerization and recrystallization steps. Patent CN104945237A describes an efficient method using acid catalysts to hydrolyze cis-HHPA, producing a mixture of cis and trans isomers that can be separated through subsequent recrystallization.
Various acid catalysts have demonstrated efficacy in this transformation, including sulfuric acid, hydrochloric acid, phosphoric acid, acetic acid, hydrobromic acid, and methylsulfonic acid. The patent highlights that a mixture of hydrobromic acid and acetic acid in specific ratios (preferably 1:1 or 2:1) yields particularly favorable results. The reaction typically proceeds at temperatures between 80-130°C with reaction times of 18-36 hours.
A representative procedure involves:
This method produces a mixture containing approximately 80% t-CHDA as determined by HPLC analysis. When hydrobromic acid is incorporated in the catalyst system, the trans content can be increased to 90%, demonstrating the significant influence of acid catalyst selection on isomer distribution.
Table 1: Effect of Catalyst Composition on Isomer Distribution
Catalyst System | Reaction Conditions | cis:trans Ratio | Yield (%) | HPLC Purity (%) |
---|---|---|---|---|
Acetic acid (48%) | 120°C, 20h | 20:80 | 36.4 | 98 |
Hydrobromic acid:Acetic acid (1:1) | 120°C, 20h | 10:90 | 54.3 | 99 |
Hydrobromic acid:Acetic acid (2:1) | 120°C, 20h | 12:88 | - | - |
An alternative approach described in US3403170A involves hydrogenating phthalic acid salts in aqueous solution to form hexahydrophthalic acids. For example, di-(trialkylammonium) phthalate can be hydrogenated, followed by dehydration steps to produce cis-hexahydrophthalic anhydride. This method introduces versatility in the synthetic pathway, allowing for subsequent transformations to the desired trans isomer.
The isomerization of cis-cyclohexanedicarboxylic acid (c-CHDA) to the thermodynamically more stable trans isomer represents a crucial step in t-CHDA synthesis. Recent advances in this area have focused on developing efficient catalytic systems that promote stereoselective isomerization.
Patent EP3816148B1 describes a significant breakthrough in isomerization technology using Group 4 transition metal oxides, specifically monoclinic zirconia or anatase titania, as catalysts. The isomerization process involves preparing a mixed solution of c-CHDA, water, and the metal oxide catalyst, followed by heat treatment to convert the cis isomer to the trans configuration. The concentration of CHDA in the solution significantly impacts reaction kinetics, with optimal ranges between 0.5-30% by weight of the total solution. The catalyst is typically added in a weight ratio of 0.1 to 2.0 relative to CHDA.
The proposed isomerization mechanism involves:
The effectiveness of the Group 4 transition metal oxides stems from their ability to provide appropriate adsorption-desorption properties for both reactants and products, which significantly influences reaction efficiency. Under optimized conditions, the content of t-CHDA in the final product can exceed 60% by weight, with minimal organic impurities (≤1% by weight).
Another isomerization approach described in patent CN106674172B uses thermal treatment at elevated temperatures (260-290°C) to facilitate isomerization. This method exploits the thermodynamic preference for the trans configuration at higher temperatures due to its greater stability.
The KR20050100941A patent discloses a process for increasing t-CHDA content by heating a c/t-CHDA mixture with water at high temperatures (100-300°C), demonstrating the role of aqueous environments in facilitating isomerization.
The purification and isolation of t-CHDA from reaction mixtures typically rely on recrystallization techniques optimized through solvent selection and process parameters. Recrystallization exploits the differential solubility of cis and trans isomers to achieve separation and purification.
According to patent CN104945237A, after the hydrolysis and isomerization reactions, the crude product containing both isomers can be separated through a carefully designed recrystallization protocol. A typical procedure using isopropyl ether includes:
This recrystallization procedure can yield t-CHDA with HPLC purity of 98-99%. When starting from a mixture containing 90% trans-isomer, the isolated yield after recrystallization can reach 54.3%.
Various solvents have been evaluated for the recrystallization of t-CHDA, including:
Table 2: Solvents for Recrystallization of trans-1,2-Cyclohexanedicarboxylic Acid
Solvent Type | Examples | Optimal Conditions |
---|---|---|
Ethers | Isopropyl ether, Butyl ether | Reflux, then cooling to room temperature |
Aromatic solvents | Methyl phenoxide | - |
Esters | Ethyl acetate | - |
Alcohols | Methanol, Ethanol, n-propyl alcohol | - |
Mixed solvents | Isopropyl ether:Ethanol (3-7:7-3) | Enhanced selectivity |
Water | Water | For high-purity applications |
The patent emphasizes that mixed solvent systems, such as isopropyl ether and ethanol in ratios of 3-7:7-3, can provide enhanced selectivity for the trans isomer. The selection of solvent system significantly impacts both the yield and purity of the isolated t-CHDA.
Alternative purification approaches include recrystallization from ethanol or water, as described in chemical databases. For analytical applications requiring ultra-high purity, multiple recrystallization cycles may be performed with careful temperature control to maximize yield while maintaining purity.
The resolution of trans-1,2-cyclohexanedicarboxylic acid through diastereomeric salt formation represents a fundamental approach to obtaining enantiomerically pure compounds [1]. This process relies on the formation of diastereomeric salts with chiral amines, which exhibit different physicochemical properties that enable their separation through crystallization [2].
The most extensively studied chiral resolving agent for trans-1,2-cyclohexanedicarboxylic acid is phenylethylamine, particularly the S-enantiomer [1]. When racemic trans-1,2-cyclohexanedicarboxylic acid is dissolved in ethanol at elevated temperatures and treated with equimolar amounts of R-phenylethylamine, the resulting solution undergoes selective crystallization upon cooling to 30°C [2]. The precipitated crystals consist primarily of the (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid-(R)-phenylethylamine salt, which can be isolated with high enantiomeric purity [2].
The resolution process demonstrates remarkable efficiency, with the (1R,2R)-enantiomer being obtained in 99.5% enantiomeric excess and 59% yield after recrystallization from ethanol [2]. The diastereomeric salt exhibits a characteristic melting point of 172-174°C, providing a reliable indicator of successful resolution [2]. Upon acidification with hydrochloric acid, the optically pure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid can be recovered with retention of its enantiomeric purity [2].
Alternative chiral amines have been investigated for their resolving capabilities, including various substituted phenylethylamines and other chiral primary amines [1]. The effectiveness of different resolving agents depends on their ability to form stable diastereomeric salts with distinct solubility characteristics [1]. The selection of appropriate solvent systems also plays a crucial role in achieving optimal resolution efficiency [1].
Chiral Amine | Molar Ratio (Amine:Acid) | Salt Type | Enantiomeric Excess (%) | Yield (%) | Melting Point (°C) |
---|---|---|---|---|---|
(S)-Phenylethylamine | 1:1 | Monosalt | 97.0 | 85 | 172-174 |
(R)-Phenylethylamine | 1:1 | Monosalt | 99.5 | 59 | 172-174 |
(S)-Phenylethylamine | 2:1 | Disalt | 95.0 | 78 | 165-167 |
(R)-Phenylethylamine | 3:1 | Excess amine | Racemic | N/A | N/A |
The stoichiometric ratio between the chiral amine and trans-1,2-cyclohexanedicarboxylic acid exerts profound influence on the resolution outcome and the nature of the resulting crystalline products [1]. This phenomenon arises from the unique structural characteristics of trans-1,2-cyclohexanedicarboxylic acid, which contains two carboxylic acid groups capable of independent protonation and salt formation [1].
When the molar ratio of S-phenylethylamine to trans-1,2-cyclohexanedicarboxylic acid is maintained below 3:1, the formation of trans-(1S,2S)-cyclohexanedicarboxylic acid proceeds with high enantioselectivity, achieving 97% enantiomeric excess [1]. However, when the molar ratio exceeds 3:1, the selectivity is completely lost, resulting in the formation of racemic trans-1,2-cyclohexanedicarboxylic acid [1]. This critical threshold demonstrates the delicate balance required for effective chiral discrimination [1].
The molecular self-assembly process involves the formation of two distinct stoichiometric salts: cyclohexanedicarboxylate monophenylethylamine salt and cyclohexanedicarboxylate diphenylethylamine salt [1]. The formation of these different stoichiometric complexes depends on the relative concentrations of the reactants and the thermodynamic stability of the resulting assemblies [1].
At optimal stoichiometric ratios, the self-assembly process exhibits high selectivity factors, with values reaching 8.5 for 1:1 molar ratios [3]. As the ratio increases beyond the optimal range, the selectivity factor decreases dramatically, approaching unity when excess amine is present [3]. This behavior reflects the competition between specific chiral recognition and non-specific interactions that can disrupt the ordered assembly process [3].
The crystallization kinetics also demonstrate strong dependence on stoichiometric control, with longer crystallization times required at higher amine ratios [3]. This temporal dependence suggests that the formation of the less selective assemblies involves more complex nucleation and growth processes [3].
Molar Ratio | Temperature (°C) | Crystallization Time (h) | Product Distribution | Selectivity Factor |
---|---|---|---|---|
1:1 | 30 | 30 | Monosalt only | 8.5 |
2:1 | 30 | 48 | Monosalt + Disalt | 6.2 |
3:1 | 30 | 72 | Racemic mixture | 1.0 |
4:1 | 30 | 96 | Racemic mixture | 1.0 |
The crystal structures of the diastereomeric salts formed between trans-1,2-cyclohexanedicarboxylic acid and chiral amines reveal sophisticated hydrogen bonding networks that are fundamental to the chiral recognition process [1] [2]. These networks exhibit distinct geometries and strengths that directly correlate with the stability and solubility characteristics of the different diastereomeric salts [1].
In the crystal structure of the (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid-(R)-phenylethylamine salt, the cyclohexanedicarboxylic acid molecule undergoes selective protonation on one of its two carboxylate groups [2]. This asymmetric protonation is evidenced by the distinct carbon-oxygen bond lengths: the C8-O4 bond measures 1.311 Å, significantly longer than the C8-O3 bond at 1.209 Å in the carboxylic acid group [2]. In contrast, the carboxylate group exhibits similar bond lengths for both carbon-oxygen bonds, with C7-O1 at 1.231 Å and C7-O2 at 1.273 Å [2].
The hydrogen bonding network forms through intermolecular interactions between the carboxylic acid and carboxylate groups of neighboring molecules [2]. The primary hydrogen bond exhibits an O2···O4 distance of 2.561 Å with an O2-H···O4 angle of 177.0°, indicating a strong, nearly linear hydrogen bond [2]. This network creates a pleated sheet structure that propagates along the crystallographic a-axis [2].
The ammonium groups of the phenylethylamine molecules occupy positions between the rows of cyclohexanedicarboxylic acid moieties, serving as connecting elements between the pleated sheets [2]. Multiple hydrogen bonding interactions stabilize this arrangement, including N1···O1 contacts at 2.700 Å with N1-H···O1 angles of 162.0°, N1···O2 contacts at 2.833 Å with angles of 164.0°, and N1···O3 contacts at 2.821 Å with angles of 136.0° [2].
The analysis of different diastereomeric salts reveals that hydrogen bond strength varies significantly between more soluble and less soluble forms [1]. The less soluble salts exhibit stronger hydrogen bonding interactions compared to their more soluble counterparts, contributing to their preferential crystallization and enhanced stability [1]. Additionally, the formation of lock-and-key structures in the hydrophobic layers provides additional stabilization through van der Waals interactions, which is particularly pronounced in the less soluble salts [1].
The crystal engineering principles governing these systems demonstrate that the careful control of hydrogen bonding networks enables the design of selective crystallization processes [1]. The interplay between hydrogen bonding geometry, network topology, and hydrophobic interactions creates the structural foundation for effective chiral discrimination [1].
Crystal Structure | Hydrogen Bond Length (Å) | Hydrogen Bond Angle (°) | Packing Pattern | Van der Waals Interaction | Stability |
---|---|---|---|---|---|
Less soluble monosalt | 2.561 | 177.0 | Pleated sheet | Strong (lock-and-key) | High |
More soluble monosalt | 2.700 | 162.0 | Chain structure | Moderate | Low |
Less soluble disalt | 2.648 | 171.0 | Centrosymmetric dimer | Strong | High |
Hydrated complex | 2.683 | 166.0 | Glide relationship | Weak | Moderate |
Irritant